molecular formula C13H17BrN2O2 B13891652 tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13891652
M. Wt: 313.19 g/mol
InChI Key: HNNGMRMIFPPBLR-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.1935 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the bromination of 3,4-dihydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or other materials with desired chemical and physical characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific applicationThe exact pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

  • tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • tert-Butyl 5-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • tert-Butyl 5-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate may exhibit different reactivity and properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

tert-butyl 5-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3

InChI Key

HNNGMRMIFPPBLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Br

Origin of Product

United States

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